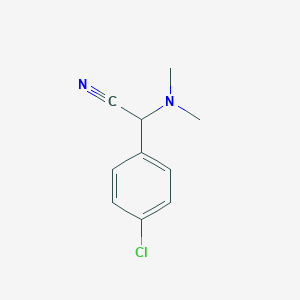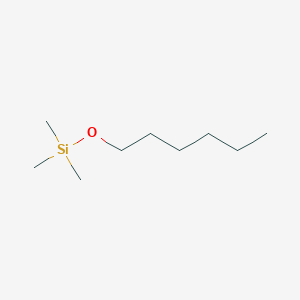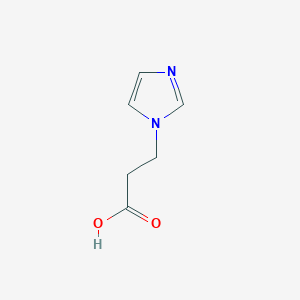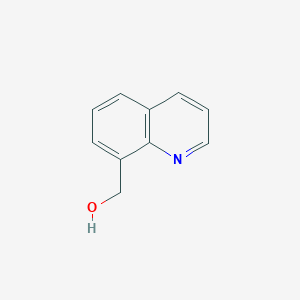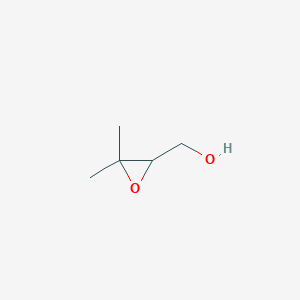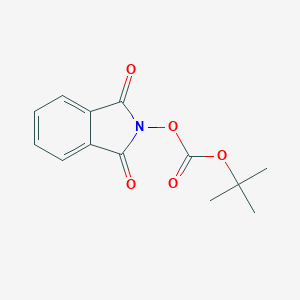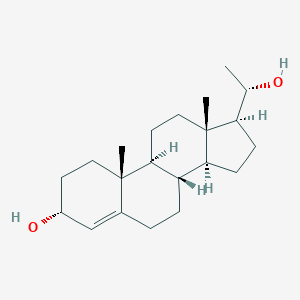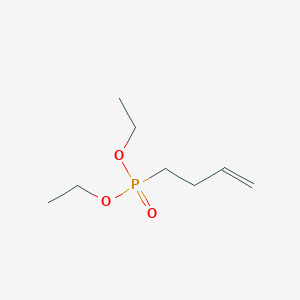
Hexamethylenediamine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylenediamine phosphate (HMDP) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and has a variety of properties that make it useful for a range of applications.
Scientific Research Applications
Hexamethylenediamine phosphate has been studied for its potential applications in a range of scientific research fields, including materials science, biochemistry, and pharmacology. It has been used as a building block for the synthesis of various polymers, including polyamides and polyurethanes. Hexamethylenediamine phosphate has also been investigated as a potential drug delivery system, due to its ability to form stable complexes with drugs and release them in a controlled manner.
Mechanism of Action
The mechanism of action of Hexamethylenediamine phosphate is not fully understood, but it is thought to involve the formation of stable complexes with other molecules. Hexamethylenediamine phosphate has been shown to bind to a range of molecules, including proteins, nucleic acids, and drugs. This binding can alter the properties of these molecules, leading to changes in their function or activity.
Biochemical and Physiological Effects:
Hexamethylenediamine phosphate has been shown to have a range of biochemical and physiological effects. It has been shown to be non-toxic and biocompatible, making it a promising candidate for use in drug delivery systems. Hexamethylenediamine phosphate has also been shown to have antimicrobial properties, making it useful for applications in microbiology.
Advantages and Limitations for Lab Experiments
One of the main advantages of Hexamethylenediamine phosphate is its versatility. It can be used in a range of applications, from materials science to drug delivery. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also limitations to its use. Hexamethylenediamine phosphate can be difficult to work with due to its high solubility in water, which can make it challenging to isolate and purify.
Future Directions
There are many potential future directions for research on Hexamethylenediamine phosphate. One area of interest is the development of new drug delivery systems based on Hexamethylenediamine phosphate. Researchers are also investigating the use of Hexamethylenediamine phosphate in the synthesis of new materials with unique properties. Additionally, there is potential for Hexamethylenediamine phosphate to be used in the development of new antimicrobial agents.
Conclusion:
In conclusion, Hexamethylenediamine phosphate is a versatile chemical compound that has a range of potential applications in scientific research. Its unique properties make it useful for a range of applications, from drug delivery to materials science. While there are limitations to its use, the potential for future research on Hexamethylenediamine phosphate is vast, and it is likely that we will continue to see new applications for this compound in the years to come.
Synthesis Methods
Hexamethylenediamine phosphate can be synthesized using a variety of methods, including the reaction of hexamethylenediamine with phosphoric acid or the reaction of hexamethylenetetramine with phosphoric acid and ammonia. The resulting compound can be purified using techniques such as recrystallization or column chromatography.
properties
CAS RN |
17558-97-3 |
|---|---|
Product Name |
Hexamethylenediamine phosphate |
Molecular Formula |
C6H19N2O4P |
Molecular Weight |
214.2 g/mol |
IUPAC Name |
hexane-1,6-diamine;phosphoric acid |
InChI |
InChI=1S/C6H16N2.H3O4P/c7-5-3-1-2-4-6-8;1-5(2,3)4/h1-8H2;(H3,1,2,3,4) |
InChI Key |
COVSKPKHYJXXHY-UHFFFAOYSA-N |
SMILES |
C(CCCN)CCN.OP(=O)(O)O |
Canonical SMILES |
C(CCCN)CCN.OP(=O)(O)O |
Other CAS RN |
17558-97-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




